Angiotensin II acetate Angiotensin II acetate Angiotensin II Acetate is the acetate salt form of therapeutic angiotensin II, a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure, that may be used for the treatment of septic or other distributive shock. Upon administration, therapeutic angiotensin II binds to angiotensin II type 1 receptor on vascular smooth muscle cells which leads to Ca2+/calmodulin-dependent phosphorylation of myosin. This causes smooth muscle contraction and results in vasoconstriction and an increase in blood pressure. Therapeutic angiotensin II also increases blood pressure by stimulating the release of the steroid hormone aldosterone, which regulates the renal absorption of water and sodium.
Brand Name: Vulcanchem
CAS No.: 68521-88-0
VCID: VC21540338
InChI: InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1
SMILES:
Molecular Formula: C52H75N13O14
Molecular Weight: 1106.2 g/mol

Angiotensin II acetate

CAS No.: 68521-88-0

Cat. No.: VC21540338

Molecular Formula: C52H75N13O14

Molecular Weight: 1106.2 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Angiotensin II acetate - 68521-88-0

CAS No. 68521-88-0
Molecular Formula C52H75N13O14
Molecular Weight 1106.2 g/mol
IUPAC Name acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1
Standard InChI Key VBTZKFAHKJXHBA-PIONDTTLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O

Mechanism of Action

Angiotensin II acetate exerts its pharmacological effects through specific receptor-mediated pathways that ultimately result in pronounced vasoconstriction and elevation of blood pressure. Understanding these mechanisms is essential for appreciating both its therapeutic applications and potential adverse effects.

Receptor Interactions and Signaling Pathways

The primary mechanism of action of angiotensin II involves binding to specific G-protein-coupled receptors, with the most significant effects mediated through the angiotensin II type 1 receptor (AT1R) . Upon binding to AT1R on vascular smooth muscle cells, angiotensin II initiates a signaling cascade that stimulates Ca2+/calmodulin-dependent phosphorylation of myosin . This biochemical pathway ultimately results in smooth muscle contraction, causing vasoconstriction and consequent elevation of blood pressure.

In addition to the AT1 receptor, angiotensin II also interacts with the angiotensin II type 2 receptor (AT2R), though with different pharmacological outcomes. Interestingly, the AT1 and AT2 receptors appear to exert opposite effects in terms of cardiovascular hemodynamics and cell growth, highlighting the complex nature of the angiotensin II signaling system . This interaction profile indicates that angiotensin II acts as an agonist for the Type-1 angiotensin II receptor and as an inhibitor for the Type-2 angiotensin II receptor in humans .

Physiological Effects

The physiological effects of angiotensin II extend beyond direct vasoconstriction to include multiple mechanisms that contribute to blood pressure regulation and fluid homeostasis:

  • Increased aldosterone release from the adrenal zona glomerulosa, which enhances sodium and water retention

  • Stimulation of vasopressin secretion, further promoting water conservation

  • Enhanced sodium and water reabsorption in the proximal tubular cells of the kidney

  • Induction of thirst sensation, leading to increased fluid intake

  • Modulation of the baroreceptor reflex response

  • Regulation of renal blood flow and glomerular filtration rate

These diverse effects collectively contribute to the potent vasopressor activity of angiotensin II. Notably, angiotensin II binding to AT1 receptors causes dose-dependent vasoconstriction of both afferent and efferent glomerular arterioles, with the most pronounced effect on efferent arterioles. This differential effect results in reduced renal blood flow but increased glomerular filtration pressure .

The RAAS system is self-regulated through a negative feedback mechanism, whereby angiotensin II inhibits renin production by the juxtaglomerular cells of the renal afferent arteriole . In pathological conditions such as septic shock associated with marked hypovolemia, this regulatory system can become disrupted, leading to compensatory increases in renin secretion, elevated angiotensin II plasma levels, and increased aldosterone secretion.

Therapeutic Applications

Angiotensin II acetate has been developed specifically for clinical scenarios where conventional vasopressor therapies prove insufficient. Its unique mechanism of action and demonstrated efficacy have established it as an important addition to the armamentarium for managing refractory hypotension.

Clinical Indications

The primary approved indication for angiotensin II acetate is for increasing blood pressure in adults with septic or other distributive shock who remain hypotensive despite adequate volume restitution and application of catecholamines or other available vasopressor therapies . This specific application addresses a critical unmet need in intensive care medicine, as a significant proportion of patients with distributive shock fail to achieve target blood pressure with conventional vasopressors.

Dosage and Administration

According to clinical trial protocols, angiotensin II acetate is administered intravenously with careful dose titration to achieve the desired hemodynamic response. The recommended dosing regimen derived from the phase III ATHOS-3 trial involves:

  • Initial dose: 20 ng/kg/min administered intravenously

  • Dose escalation: May be increased up to 200 ng/kg/min as needed

  • Target response: Achievement of a mean arterial pressure (MAP) of 75 mmHg or higher

  • Maintenance: Once target MAP is achieved, the dose is titrated to maintain MAP between 75 and 84 mmHg

  • Duration: Initially administered for 3 hours, with continued use for up to 7 days permitted per pre-specified dose guidelines

This careful titration approach allows for individualized dosing based on patient response, which is crucial given the potent vasoconstrictive effects of the medication. The ATHOS-3 trial demonstrated that among responders, the median time to reach target MAP was approximately 5 minutes, indicating the rapid onset of action .

Regulatory Status and Development

Angiotensin II acetate has progressed through various stages of regulatory review and approval globally, with different status in various regions.

United States Regulatory Status

The United States Food and Drug Administration (FDA) has approved angiotensin II (brand name Giapreza) for the treatment of hypotension in adults with distributive shock who remain hypotensive despite fluid and vasopressor therapy . This approval was based primarily on the results of the ATHOS-3 trial, which demonstrated significant efficacy in this indication.

Ongoing Research and Development

Ongoing research continues to explore the potential applications and long-term outcomes associated with angiotensin II acetate therapy. Areas of investigation include:

  • Long-term safety and efficacy in various shock states

  • Potential synergistic effects with other vasopressors

  • Impact on organ function and long-term outcomes

  • Cost-effectiveness compared to conventional therapies

  • Optimal dosing strategies for various patient populations

As more clinical experience accumulates, the understanding of angiotensin II acetate's place in therapy will continue to evolve, potentially expanding its applications or refining its use in current indications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator